1-(4-bromophenyl)-6-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromophenyl)-6-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazolo[3,4-b]pyridine core, which is known for its biological activity, and is substituted with multiple functional groups, including bromophenyl, dichlorobenzyl, and trifluoromethyl groups.
Preparation Methods
The synthesis of 1-(4-bromophenyl)-6-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves several steps, typically starting with the preparation of the pyrazolo[3,4-b]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors.
Chemical Reactions Analysis
1-(4-bromophenyl)-6-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. .
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as a bioactive molecule, with studies indicating its use in inhibiting specific enzymes or receptors.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of certain diseases due to its biological activity.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-6-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
1-(4-bromophenyl)-6-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can be compared to other similar compounds, such as:
4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: This compound shares the bromophenyl group and has shown similar biological activities.
4-bromophenylacetic acid: Another bromophenyl-containing compound, used in different chemical reactions and applications.
(4-bromophenyl)benzene: A simpler bromophenyl compound, often used as a precursor in organic synthesis
Properties
Molecular Formula |
C27H17BrCl2F3N3O |
---|---|
Molecular Weight |
607.2 g/mol |
IUPAC Name |
1-(4-bromophenyl)-6-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C27H17BrCl2F3N3O/c1-15-25-22(27(31,32)33)13-24(34-26(25)36(35-15)20-8-5-18(28)6-9-20)16-3-10-21(11-4-16)37-14-17-2-7-19(29)12-23(17)30/h2-13H,14H2,1H3 |
InChI Key |
DPGXUBKTUOZMMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl)C(F)(F)F)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.